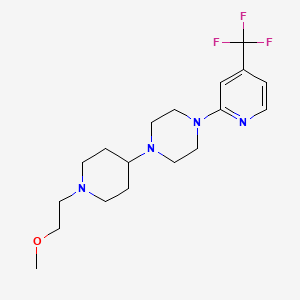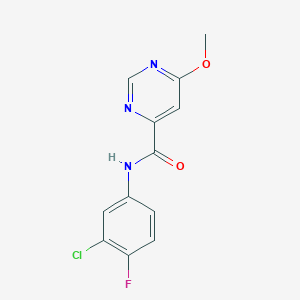
N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide, also known as CFMP, is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in repairing DNA damage. CFMP has been studied extensively for its potential use in cancer treatment, as well as in other areas of scientific research.
Aplicaciones Científicas De Investigación
Pharmacogenetics and Metabolism
Fluoropyrimidines are pivotal in treating solid tumors, but they often cause significant adverse reactions in 10%-30% of patients. Dihydropyrimidine dehydrogenase (DPD), crucial in 5-fluorouracil metabolism, has been linked to fluoropyrimidine toxicity. Several polymorphisms in the DPD gene (DPYD) correlate with reduced enzyme activity and increased toxicity risk. Preemptive testing for DPD poor metabolizer variants is recommended to prevent toxicities and personalize treatment regimens, highlighting the importance of pharmacogenetics in clinical practice. This underscores the necessity of further research into fluoropyrimidine pharmacogenetics to optimize therapeutic outcomes and minimize adverse effects (Del Re et al., 2017).
Toxicity and Environmental Impact
The environmental persistence and toxicity of fluorinated compounds, such as nonylphenol ethoxylates (NPE) and their degradation products, pose significant ecological risks. Studies on the chronic ecotoxicity of NPEs and nonylphenol (NP) reveal their potential to cause considerable harm to aquatic life, emphasizing the need for careful consideration of the environmental impact of fluorinated chemicals. This highlights the dual challenge of addressing both the therapeutic efficacy and environmental safety of fluorinated pharmaceuticals and compounds (Staples et al., 2004).
Mecanismo De Acción
Target of Action
N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide acts by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase enzyme . This interrupts the signaling in target cancer cells with mutated and overactive EGFR .
Biochemical Pathways
The compound’s interaction with EGFR leads to the inhibition of the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This affects the downstream signaling pathways, leading to a decrease in the proliferation of cancer cells .
Result of Action
The result of N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide’s action is the induction of apoptosis in cancer cells . The compound produces cell cycle arrest at the G2 phase, activates the intrinsic apoptotic pathway, causes nuclear fragmentation, and increases the levels of reactive oxygen species (ROS) .
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O2/c1-19-11-5-10(15-6-16-11)12(18)17-7-2-3-9(14)8(13)4-7/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSIBOKBOIMYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-6-methoxypyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2584673.png)
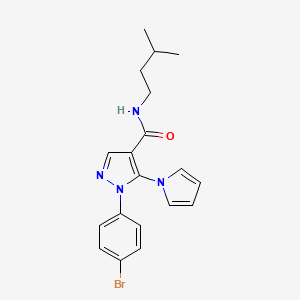
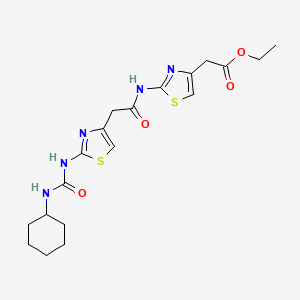
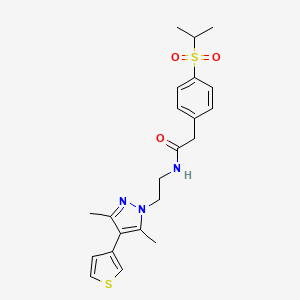
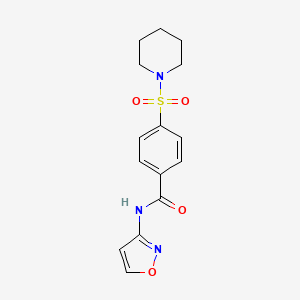
![6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2584679.png)
![8,8-dimethyl-5-(5-methylthiophen-2-yl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584680.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2584684.png)
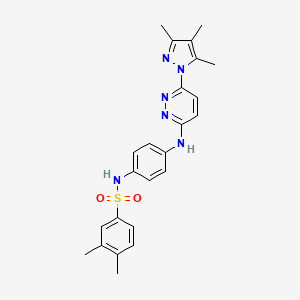

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2584693.png)
